

Introduction: The Significance of a Chiral Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(R)-2-Chlorobutyric Acid*

Cat. No.: B2971491

[Get Quote](#)

(R)-2-Chlorobutyric acid, also known as (2R)-2-chlorobutanoic acid, is a chiral carboxylic acid that has garnered significant attention in the pharmaceutical and agrochemical industries.^{[1][2]} Its importance lies not in its direct biological activity, but in its role as a versatile stereospecific intermediate. The presence of a chiral center at the C-2 position, combined with the reactivity of the chlorine atom and the carboxylic acid functional group, makes it an invaluable precursor for constructing complex, enantiomerically pure molecules.^{[2][3]}

In drug development, establishing the correct stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles. **(R)-2-Chlorobutyric acid** provides a reliable scaffold to introduce this specific chirality, ensuring the synthesis of the desired biologically active enantiomer.^{[1][4]} This guide delves into the core technical aspects of this compound, from its fundamental properties to its practical application and handling.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. **(R)-2-Chlorobutyric acid** is typically a colorless to light yellow liquid.^{[3][5]} Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	54053-45-1	[6][7]
Molecular Formula	C ₄ H ₇ ClO ₂	[6]
Molecular Weight	122.55 g/mol	[6][8]
Appearance	Colorless to light yellow clear liquid	[3][9]
Density	~1.190 - 1.213 g/cm ³ at 20-25°C	[10][11]
Boiling Point	~90-92 °C at 12 mmHg; ~203.2 °C at 760 mmHg	[10][11]
pKa	~2.86	[10]
Solubility	Soluble in water and organic solvents	[5][10]
Refractive Index	~1.439 at 20°C	[10][12]
SMILES	CC--INVALID-LINK--Cl	[3]
InChI	1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1	[3]
InChIKey	RVBUZBPJAGZHSQ-GSVOUGTGSA-N	

Synthesis and Enantiomeric Purification

The industrial production of **(R)-2-Chlorobutyric acid** typically involves a two-stage process: the synthesis of a racemic mixture of 2-chlorobutyric acid, followed by the resolution of the desired (R)-enantiomer.

Stage 1: Racemic Synthesis via α -Chlorination

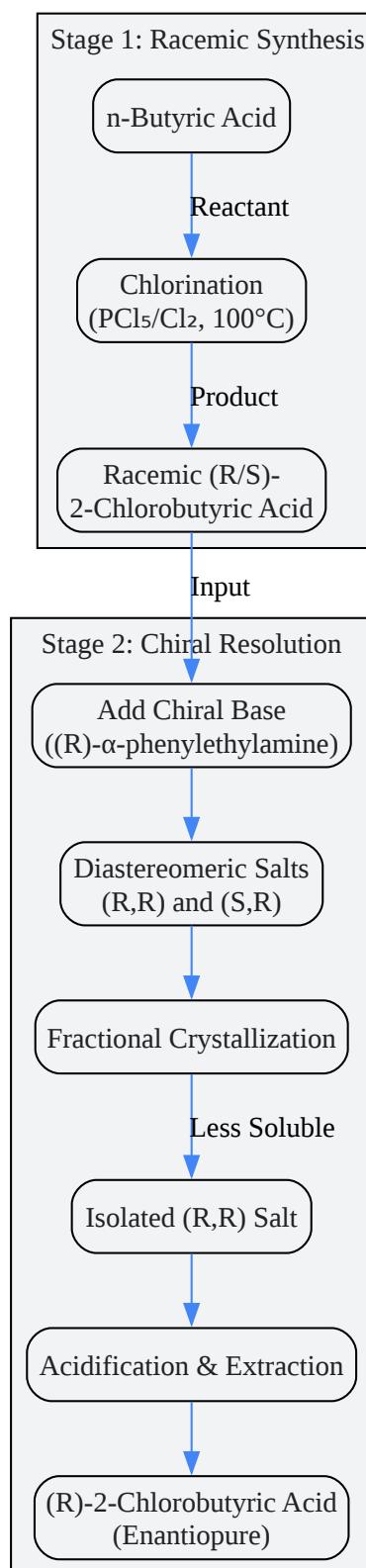
The synthesis of racemic 2-chlorobutyric acid is commonly achieved through the α -chlorination of n-butyric acid. A classic laboratory approach is a variation of the Hell-Volhard-Zelinsky reaction.

Mechanism Insight: The reaction is catalyzed by phosphorus (or a phosphorus halide) which first converts a small amount of the butyric acid into butyryl halide. This acyl halide readily enolizes, and the enol form then reacts with chlorine (Cl_2) at the α -carbon. The resulting α -chloroacyl halide can then undergo halogen exchange with another molecule of butyric acid, regenerating the acyl halide catalyst and producing the 2-chlorobutyric acid product.

Experimental Protocol: Synthesis of Racemic 2-Chlorobutyric Acid[\[13\]](#)

- **Reaction Setup:** In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, charge 1 mole of n-butyric acid, 0.038 mole of red phosphorus, and 0.006 mole of phosphorus pentachloride.
- **Chlorination:** Heat the mixture to 100°C with stirring. Introduce 1 mole of chlorine gas at a steady rate. The use of illumination (e.g., a 200-W lamp) can facilitate the radical reaction.
- **Hydrolysis:** After the chlorination is complete, cool the reaction mixture. Carefully add a stoichiometric amount of water to hydrolyze any remaining butyryl chloride or α -chlorobutyryl chloride to the corresponding carboxylic acids.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure (b.p. \sim 104°C at 20 mmHg) to yield racemic 2-chlorobutyric acid.[\[13\]](#) A patent also describes a method using butyric anhydride as a catalyst, which can improve yield and reduce byproducts.[\[14\]](#)

Stage 2: Chiral Resolution via Diastereomeric Salt Crystallization


Chiral resolution is the most common method to separate the racemic mixture into its constituent enantiomers.[\[15\]](#) This process leverages the formation of diastereomeric salts by reacting the racemic acid with a chiral base. These diastereomeric salts have different physical properties, most importantly, different solubilities, allowing for their separation by fractional crystallization.[\[15\]](#)

Causality of Separation: The (R)-acid/(R)-base and (S)-acid/(R)-base salts are diastereomers, not enantiomers. Their different three-dimensional structures lead to distinct crystal lattice energies and solvation properties, resulting in differential solubility in a given solvent system. By carefully selecting the resolving agent and solvent, one diastereomeric salt can be induced to crystallize preferentially while the other remains in solution.

Experimental Protocol: Chiral Resolution

- **Salt Formation:** Dissolve the racemic 2-chlorobutyric acid in a suitable solvent (e.g., ethanol or acetone). In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (R)- α -phenylethylamine or another chiral amine) in the same solvent.
- **Crystallization:** Slowly add the resolving agent solution to the racemic acid solution with stirring. The less soluble diastereomeric salt will begin to precipitate. The process can be aided by slow cooling or the addition of a seed crystal.
- **Isolation:** Isolate the crystallized salt by filtration and wash with a small amount of cold solvent to remove impurities.
- **Liberation of the Enantiomer:** Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylate and liberates the enantiomerically enriched **(R)-2-Chlorobutyric acid**.
- **Extraction:** Extract the free acid into an organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification & Verification:** Dry the organic extract, evaporate the solvent, and purify the resulting acid, typically by distillation. The enantiomeric purity must be verified using chiral chromatography.

Visualization of Synthesis & Resolution Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and resolution of **(R)-2-Chlorobutyric Acid**.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of **(R)-2-Chlorobutyric acid** requires a suite of analytical techniques.

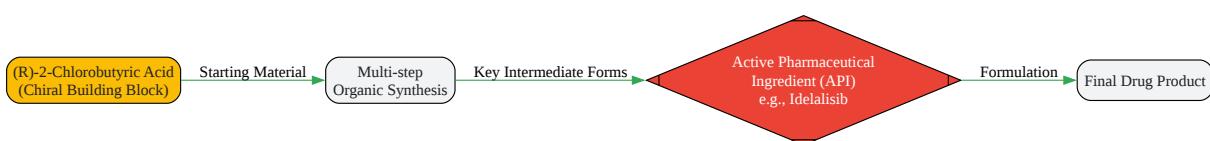
Technique	Expected Data & Interpretation
¹ H NMR	<ul style="list-style-type: none">- CH₃ triplet: ~1.1 ppm.- CH₂ multiplet: ~2.0 ppm.- CH-Cl triplet: ~4.3 ppm.- COOH singlet (broad): >10 ppm. <p>(Shifts are approximate and solvent-dependent).[16]</p>
¹³ C NMR	<ul style="list-style-type: none">- C4 (CH₃): ~11 ppm.- C3 (CH₂): ~28 ppm.- C2 (CH-Cl): ~55 ppm.- C1 (COOH): ~172 ppm. <p>(The electronegative chlorine atom causes a downfield shift for C2).[8]</p>
Mass Spec. (MS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): Expected at m/z 122 and 124 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl.- Key Fragment: Loss of carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 77/79.[17][18]
IR Spectroscopy	<ul style="list-style-type: none">- O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹.- C=O stretch (carboxylic acid): Strong, sharp band around 1715 cm⁻¹.- C-Cl stretch: Band in the 600-800 cm⁻¹ region. [18]
Chiral HPLC/GC	<p>This is a critical, self-validating system for this molecule. Using a chiral stationary phase, the (R) and (S) enantiomers will have different retention times, allowing for the quantification of enantiomeric excess (% ee). This is the definitive test for stereochemical purity.</p>

Core Applications in Synthesis

The utility of **(R)-2-Chlorobutyric acid** is defined by its role as a chiral building block. Its structure allows for further chemical modification at either the carboxylic acid group or through nucleophilic substitution at the chlorine-bearing carbon, all while retaining the crucial stereocenter.

Pharmaceutical Intermediate

A prominent application is in the synthesis of the pharmaceutical drug Idelalisib.^[1] Idelalisib is a phosphoinositide 3-kinase inhibitor used to treat certain blood cancers. The specific (R) configuration of the chiral center derived from **(R)-2-Chlorobutyric acid** is essential for the drug's efficacy and safety.^[1] This underscores the necessity of high enantiomeric purity in starting materials for API synthesis.


Agrochemical Development

In the agrochemical sector, **(R)-2-Chlorobutyric acid** serves as a precursor for herbicides and pesticides.^{[2][4]} Using a single enantiomer can lead to products with higher selectivity for the target pest or weed, reducing the required application rates and minimizing off-target environmental impact.

Asymmetric Synthesis Research

The compound is also a valuable tool for academic and industrial researchers developing new methods in asymmetric synthesis.^[4] It can be used as a starting material to test the stereoselectivity of new reactions or as a model substrate in mechanistic studies.

Visualization of Application Pathway

[Click to download full resolution via product page](#)

Caption: Role of **(R)-2-Chlorobutyric Acid** as a key chiral starting material.

Safety, Handling, and Storage

As a chlorinated carboxylic acid, **(R)-2-Chlorobutyric acid** is corrosive and requires careful handling to prevent injury and ensure experimental integrity.

Hazards Identification:

- Corrosive: Causes severe skin burns and serious eye damage.[\[8\]](#)[\[19\]](#)[\[20\]](#)
- Inhalation Hazard: Vapors can be irritating to the respiratory tract.[\[19\]](#)

Protocol for Safe Handling:

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[\[21\]](#)[\[22\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles and a face shield.[\[20\]](#)[\[21\]](#)
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
 - Body Protection: Wear a lab coat or chemical-resistant apron and closed-toe shoes.[\[20\]](#)[\[21\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[21\]](#) Do not breathe vapors or mists. Prevent spills and ensure secondary containment is available.
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[\[19\]](#)
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[\[19\]](#)

- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[19][21]

Storage:

- Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[21][22]
- Keep the container tightly closed and stored in a corrosive-resistant container.[21]

Conclusion

(R)-2-Chlorobutyric acid stands as a testament to the importance of stereochemistry in modern science. While a relatively simple molecule, its value as a chiral intermediate is immense, enabling the efficient and stereocontrolled synthesis of complex and vital molecules like Idelalisib. Its proper synthesis, purification, and handling, grounded in a solid understanding of its chemical principles, are essential for its successful application in research and development. As the demand for enantiopure pharmaceuticals and safer agrochemicals continues to grow, the role of such fundamental chiral building blocks will only become more critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. (R)-2-Chlorobutyric Acid myskinrecipes.com]
- 3. CAS 54053-45-1: (R)-(+)-2-chlorobutanoic acid | CymitQuimica cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. CAS 4170-24-5: 2-Chlorobutanoic acid | CymitQuimica cymitquimica.com]
- 6. scbt.com [scbt.com]

- 7. CAS 54053-45-1 | 2121-5-R0 | MDL MFCD00067098 | (R)-2-Chlorobutyric acid | SynQuest Laboratories [synquestlabs.com]
- 8. 2-Chlorobutyric acid | C4H7ClO2 | CID 20137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. adventchembio.com [adventchembio.com]
- 10. 2-Chlorobutyric acid | lookchem [lookchem.com]
- 11. 2-Chlorobutyric acid | 4170-24-5 [chemicalbook.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. prepchem.com [prepchem.com]
- 14. CN102241583A - Method for synthesizing 2-chlorobutyric acid - Google Patents [patents.google.com]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. 2-Chlorobutyric acid(4170-24-5) 1H NMR spectrum [chemicalbook.com]
- 17. (R)-(+)-2-CHLOROBUTANOIC ACID(54053-45-1) MS spectrum [chemicalbook.com]
- 18. Butanoic acid, 2-chloro- [webbook.nist.gov]
- 19. fishersci.com [fishersci.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. spectrumchemical.com [spectrumchemical.com]
- 22. file1.lookchem.com [file1.lookchem.com]
- To cite this document: BenchChem. [Introduction: The Significance of a Chiral Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2971491#r-2-chlorobutyric-acid-cas-number-54053-45-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com